N-Desmethyl Tamoxifen-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

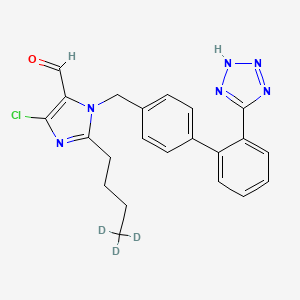

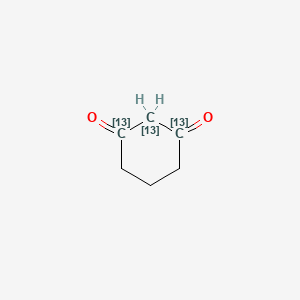

N-Desmethyl Tamoxifen-d5 is a deuterated form of N-Desmethyl Tamoxifen, which is a major metabolite of Tamoxifen. Tamoxifen is a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. This compound is often used in scientific research as an internal standard in mass spectrometry due to its similar chemical properties to N-Desmethyl Tamoxifen but with a distinct mass difference .

科学的研究の応用

N-Desmethyl Tamoxifen-d5 is extensively used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of Tamoxifen and its metabolites.

Biology: To study the metabolic pathways and pharmacokinetics of Tamoxifen.

Medicine: In pharmacological studies to understand the efficacy and safety of Tamoxifen therapy.

作用機序

Target of Action

N-Desmethyl Tamoxifen-d5 is a major metabolite of Tamoxifen , a selective estrogen receptor modulator (SERM) . Its primary target is the estrogen receptor . The role of the estrogen receptor is to bind to estrogen, a hormone that plays a crucial role in the growth and development of female secondary sexual characteristics. In the context of breast cancer, estrogen can promote the growth of cancer cells .

Mode of Action

Instead, it blocks the receptor, preventing estrogen from binding to it . This inhibits the growth of cancer cells that require estrogen to grow and divide . This compound is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of Tamoxifen in the body .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. Tamoxifen is primarily metabolized into this compound, which is then further metabolized into endoxifen . These metabolic processes involve various enzymes, including those in the cytochrome P450 family . The end product, endoxifen, is a potent estrogen receptor antagonist .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Tamoxifen is well absorbed and then metabolized into this compound . The compound is then further metabolized into endoxifen . The bioavailability of this compound and its metabolites can be influenced by various factors, including individual genetic variations in the enzymes involved in its metabolism .

Result of Action

The primary result of this compound’s action is the inhibition of estrogen receptor-positive breast cancer cell growth . By blocking the estrogen receptor, this compound prevents estrogen from promoting the growth of these cancer cells . This can lead to a decrease in the size of the tumor and potentially prevent the spread of the cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s genetic makeup, particularly variations in the genes encoding the enzymes involved in the metabolism of Tamoxifen . Other factors, such as the individual’s overall health, age, and the presence of other medications, can also influence the action of this compound .

Safety and Hazards

将来の方向性

Research into tamoxifen resistance is a key area of future study. Understanding the complex metabolism and pharmacokinetics of tamoxifen is important for dose optimization . Larger population studies are required to understand the underlying mechanism of tamoxifen metabolism for optimization of its treatment .

生化学分析

Biochemical Properties

N-Desmethyl Tamoxifen-d5 interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 enzymes, particularly CYP2D6 . In one study, this compound was found to have an affinity for the estrogen receptor of 2.4% relative to estradiol .

Cellular Effects

This compound, like tamoxifen, exerts its effects on various types of cells, particularly cancer cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the estrogen receptor, modulating its activity and thereby influencing the transcription of genes regulated by this receptor .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, tamoxifen levels explain 68% of the variability in N-desmethyltamoxifen and 45% of 4OH-tamoxifen .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzymes, particularly CYP2D6, into endoxifen .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Tamoxifen-d5 typically involves the deuteration of N-Desmethyl Tamoxifen. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the deuteration reaction. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

化学反応の分析

Types of Reactions

N-Desmethyl Tamoxifen-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-Desmethyl-4-hydroxy Tamoxifen-d5.

Reduction: It can be reduced to form deuterated analogs of its reduced metabolites.

Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include deuterated analogs of Tamoxifen metabolites such as N-Desmethyl-4-hydroxy Tamoxifen-d5 and other deuterated derivatives .

類似化合物との比較

N-Desmethyl Tamoxifen-d5 is compared with other similar compounds such as:

Tamoxifen: The parent compound with lower affinity for estrogen receptors.

4-Hydroxy Tamoxifen: A metabolite with higher anti-estrogenic activity.

Endoxifen (N-Desmethyl-4-hydroxy Tamoxifen): The most active metabolite with the highest affinity for estrogen receptors.

Norendoxifen: Another metabolite with potent aromatase inhibitory activity.

This compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry, providing accurate quantification and analysis of Tamoxifen and its metabolites .

特性

IUPAC Name |

N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDCDZSEEAUOHN-JZSWEIPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

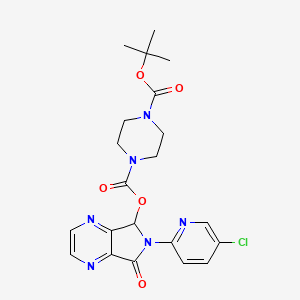

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)